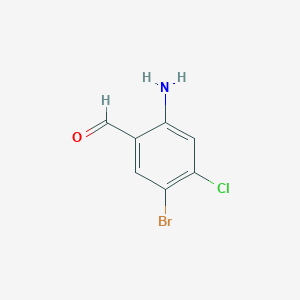

2-Amino-5-bromo-4-chlorobenzaldehyde

Übersicht

Beschreibung

The compound 2-Amino-5-bromo-4-chlorobenzaldehyde is a halogenated aromatic aldehyde with potential utility in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds. These insights can be extrapolated to understand the potential synthetic routes and reactivity of this compound.

Synthesis Analysis

The synthesis of halogenated aromatic compounds can often involve cyclization and halogenation steps. For instance, the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates involves a domino bromo-cyclization and elimination pathway, which is initiated by heating with N-bromoacetamide in DMF . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions that favor the introduction of the aldehyde group at the desired position.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of electron-withdrawing groups (bromo and chloro substituents) on the aromatic ring, which would affect its electronic properties. The amino group would be a site for nucleophilic substitution reactions, while the aldehyde group could participate in various condensation reactions. The presence of halogens could also influence the reactivity of the aldehyde group, as seen in the structure-activity relationship study of thiophene derivatives, where electron-withdrawing or electron-releasing groups significantly affected the activity of the compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely involve reactions at both the amino and aldehyde functional groups. The amino group could undergo diazotization or acylation, while the aldehyde group could be involved in aldol condensation or Schiff base formation. The halogen atoms could also participate in nucleophilic aromatic substitution reactions, as demonstrated by the synthesis of benzothiazines from a related chloro and trifluoromethyl substituted compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and substituents. The presence of bromo and chloro groups would increase the density and molecular weight of the compound compared to its non-halogenated analogs. The electron-withdrawing effects of the halogens would also impact the compound's boiling point, melting point, and solubility in various solvents. The amino group would contribute to the compound's basicity, while the aldehyde group would make it susceptible to oxidation. Spectral studies, such as NMR and IR, would be essential to confirm the structure of the synthesized compound, as seen in the confirmation of newly synthesized benzothiazines .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Chemical Compounds

Research has demonstrated the synthesis of various chemical compounds using derivatives similar to 2-Amino-5-bromo-4-chlorobenzaldehyde. For example, Jianguo Ji, Tao Li, and W. Bunnelle (2003) explored the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, where 5-bromo-2-chloropyridine was converted predominantly into 5-amino-2-chloropyridine product in high yield and chemoselectivity (Jianguo Ji et al., 2003).

2. Electrocatalysis and Organic Synthesis

A study by A. Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes. They studied the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine, showing the potential for the synthesis of 6-aminonicotinic acid under mild conditions (A. Gennaro et al., 2004).

3. Synthesis and Biological Activities

Mahesh K. Kumar et al. (2022) conducted a study focusing on the synthesis and antimicrobial activity of various derivatives starting from chlorosalicylaldehyde. The compounds demonstrated potential antibacterial and antifungal activities, highlighting the diverse biological applications of these chemical derivatives (Mahesh K. Kumar et al., 2022).

4. Advanced Materials and Chemistry

A study by Z. Cai et al. (2015) developed a novel fluorescent probe for hydrogen peroxide detection, utilizing compounds including 2-amino-5-chlorobenzamide. This research showcases the use of such compounds in creating advanced materials for analytical chemistry applications (Z. Cai et al., 2015).

5. Antimicrobial Agent Synthesis

Another study by M. Aslam et al. (2015) synthesized a ligand by condensing 4-chlorobenzaldehyde and 2-amino-5-chlorobenzophenone, which was then used to prepare various metal complexes. These complexes were characterized and demonstrated higher antibacterial activity compared to the parent ligand, showing the potential in antimicrobial agent synthesis (M. Aslam et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 and H319, which mean it can cause skin irritation and serious eye irritation respectively . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

Wirkmechanismus

Target of Action

It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that the compound may interact with proteins or enzymes that have these functional groups.

Mode of Action

The compound, being an aldehyde, can react with nucleophiles. In the presence of a nucleophile such as nitrogen, the reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . This interaction can lead to changes in the target molecule, potentially altering its function.

Biochemical Pathways

The formation of oximes and hydrazones is a common reaction in organic chemistry , suggesting that the compound could potentially affect a wide range of biochemical pathways involving aldehydes and ketones.

Result of Action

The compound is noted as an important class of pharmaceutical intermediates used in the synthesis of a variety of drugs . This suggests that its molecular and cellular effects could vary depending on the specific drug it is used to synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-bromo-4-chlorobenzaldehydeFor instance, the compound is slightly soluble in water , which could influence its behavior in aqueous environments.

Eigenschaften

IUPAC Name |

2-amino-5-bromo-4-chlorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROWVWALAHUEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

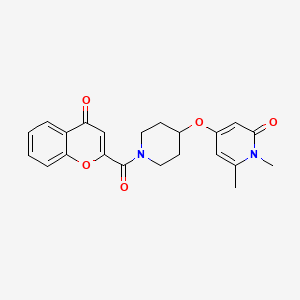

![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)

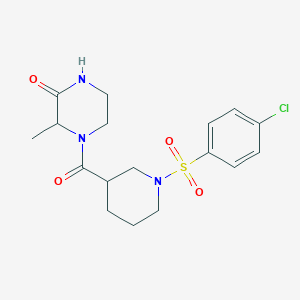

![[2-[2-(Cyclopentylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3016465.png)

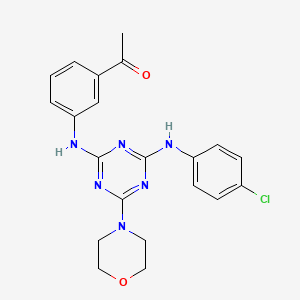

![N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B3016470.png)

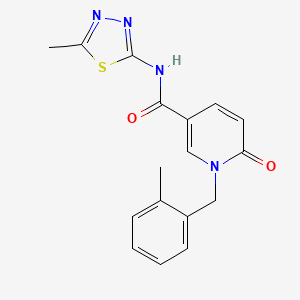

![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)

![Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B3016478.png)

![Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3016479.png)